molecular formula C25H21N3O2S B15016376 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B15016376
M. Wt: 427.5 g/mol
InChI Key: QHLRMPJCVJWVAE-UHFFFAOYSA-N
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Description

5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring, a sulfanylidene group, and various aromatic substituents

Preparation Methods

The synthesis of 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylphenylamine with a suitable aldehyde to form the intermediate Schiff base, followed by cyclization with diphenylthiourea under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens or nitro compounds.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and thiourea derivatives.

Scientific Research Applications

5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The sulfanylidene group can also interact with thiol groups in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar compounds include other diazinane derivatives and thiourea-based compounds Compared to these, 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both sulfanylidene and aromatic groups

References

Properties

Molecular Formula

C25H21N3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)iminomethyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C25H21N3O2S/c1-17-13-14-18(2)22(15-17)26-16-21-23(29)27(19-9-5-3-6-10-19)25(31)28(24(21)30)20-11-7-4-8-12-20/h3-16,29H,1-2H3

InChI Key

QHLRMPJCVJWVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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